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Core Science & Biosynthesis

Foundational

Solubility Profile of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid in Organic Solvents

An In-depth Technical Guide Abstract (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is contingent upon its solubility in appropriate organic solvents. This guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. We provide a comprehensive theoretical framework for understanding its solubility based on its unique molecular structure, present relevant data from analogous compounds to establish a predictive baseline, and offer a detailed, field-proven experimental protocol for researchers to determine its solubility profile accurately. This document is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and ensure the reliable application of this versatile reagent.

Introduction: The Critical Role of Solubility

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a trifunctional molecule featuring a polar boronic acid group, a nonpolar cyclopropyl moiety, and an electron-withdrawing trifluoromethyl group on a phenyl ring. This structural complexity makes it a valuable synthon for introducing specific functionalities into target molecules. However, the successful application of any reagent begins with the fundamental parameter of solubility. An accurate understanding of a compound's solubility is essential for:

  • Reaction Kinetics: Ensuring the reagent is in the solution phase to participate in the reaction.

  • Process Scale-Up: Designing robust and reproducible synthetic procedures for larger batch sizes.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable solutions for various applications, including in drug discovery screenings.

This guide provides the foundational knowledge and practical methodology to characterize the solubility of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid across a range of common organic solvents.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For the title compound, several structural features dictate its behavior.

  • The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar solvents like ethers and ketones.[1][2]

  • The Phenyl Ring: The aromatic core provides a nonpolar surface area, contributing to solubility in solvents with similar characteristics.

  • The Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It increases the overall nonpolar character of the molecule compared to unsubstituted phenylboronic acid and can influence acidity.[3][4]

  • The Cyclopropyl Group: This small, strained ring is primarily nonpolar and aliphatic in nature, further enhancing the compound's affinity for less polar environments.

A significant challenge in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1][5] This equilibrium is influenced by the solvent, temperature, and the presence of any water. Since the boroxine has a substantially different polarity and structure, this equilibrium can lead to inconsistent or difficult-to-reproduce solubility measurements.[5]

The interplay of these factors is illustrated in the diagram below.

cluster_solute Solute Properties: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid cluster_solvent Solvent Properties cluster_factors External Factors S_Center (Molecule) S_Boronic Boronic Acid (-B(OH)₂) - Polar - H-Bonding S_Boronic->S_Center S_CF3 Trifluoromethyl (-CF₃) - Lipophilic - Electron Withdrawing S_CF3->S_Center S_Cyclo Cyclopropyl - Nonpolar - Aliphatic S_Cyclo->S_Center Sol_Polar Polar Solvents (e.g., THF, Acetone) Sol_Polar->S_Boronic Favorable Interaction Sol_Polar->S_CF3 Unfavorable Sol_Nonpolar Nonpolar Solvents (e.g., Toluene, Heptane) Sol_Nonpolar->S_CF3 Favorable Interaction Sol_Nonpolar->S_Cyclo Favorable Interaction F_Temp Temperature F_Temp->S_Center Influences F_Equil Boroxine Equilibrium F_Equil->S_Center Complicates Measurement

Caption: Factors influencing the solubility of the target compound.

Solubility Profile of Analogous Compounds

Table 1: Qualitative and Quantitative Solubility of Analogous Boronic Acids

Compound Solvent Class Solvent Example Solubility Level / Data Reference
Phenylboronic Acid Ethers Dipropyl Ether High [1][2]
Phenylboronic Acid Ketones Acetone High [1][2]
Phenylboronic Acid Chloroalkanes Chloroform Moderate [1][2]
Phenylboronic Acid Hydrocarbons Methylcyclohexane Very Low [1][2]
4-(Trifluoromethyl)phenylboronic Acid Water H₂O (at 20 °C) 0.12 g / 100 g [7]

| 2-(Trifluoromethyl)phenylboronic Acid | Water | H₂O (at 20 °C) | 0.80 g / 100 g |[7] |

Note: This table serves as an estimate. The presence of the cyclopropyl group in the target compound will further influence its solubility, likely increasing its affinity for nonpolar and moderately polar solvents.

Experimental Protocol: Shake-Flask Method (OECD 105)

To generate reliable and quantitative solubility data, the isothermal shake-flask method is the gold standard.[8] This protocol is designed to achieve a thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.

4.1 Causality Behind Experimental Choices
  • Using Excess Solute: This is critical to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is non-negotiable for achieving thermodynamic equilibrium and ensuring data reproducibility.

  • Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is required to ensure the system has reached equilibrium. Preliminary experiments can determine the minimum time needed.

  • Validated Analytical Method: The accuracy of the final solubility value depends entirely on the accuracy of the concentration measurement. A validated method like HPLC-UV provides the necessary precision and specificity.

4.2 Experimental Workflow Diagram

prep 1. Preparation - Add excess solid to solvent in flask - Prepare at least 3 replicates equil 2. Equilibration - Seal flasks - Place in shaker bath at constant T (e.g., 25°C) - Agitate for 24-48 hours prep->equil settle 3. Settling - Let flasks stand at constant T - Allow solid to settle equil->settle sample 4. Sampling - Withdraw aliquot of clear supernatant - Immediately filter through 0.45 µm syringe filter settle->sample analyze 5. Analysis - Dilute sample if necessary - Determine concentration via validated HPLC-UV method sample->analyze calc 6. Calculation - Average results from replicates - Report solubility (e.g., mg/mL) analyze->calc

Sources

Exploratory

An In-depth Technical Guide on (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid: Molecular Properties and Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the molecular characteristics of (2-Cyclopropyl-4-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular characteristics of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will delve into its known molecular properties and present a detailed, field-proven protocol for determining its crystal structure, drawing upon established methodologies for analogous arylboronic acids.

Molecular Identity and Properties

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety substituted with a cyclopropyl group at the ortho position and a trifluoromethyl group at the para position. These substitutions impart unique steric and electronic properties that are highly valuable in the design of novel chemical entities.

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the Lewis acidity of the boronic acid, which can be a critical parameter in its reactivity and binding characteristics in biological systems. The ortho-cyclopropyl group introduces a specific steric footprint, which can be exploited to achieve selectivity in chemical reactions and to probe the topology of enzyme active sites.

Quantitative Molecular Data
PropertyValueSource
Molecular Formula C₁₀H₁₀BF₃O₂Molport[1]
Molecular Weight 229.99 g/mol Molport[1], Jilin Jintai Chemical Glass Co., Ltd.[2]
CAS Number 2225169-35-5Jilin Jintai Chemical Glass Co., Ltd.[2]

Prospective Crystal Structure Analysis

The solid-state architecture of arylboronic acids is predominantly governed by intermolecular hydrogen bonding, typically leading to the formation of dimeric structures.[3] It is highly probable that (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid would crystallize in a similar manner, with the boronic acid hydroxyl groups of two molecules forming a hydrogen-bonded pair. The overall packing of these dimeric units in the crystal lattice would then be influenced by weaker intermolecular interactions involving the aromatic rings and the substituents.

Anticipated Structural Features:
  • Hydrogen-Bonded Dimers: The fundamental structural motif is expected to be a dimer formed through a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.

  • Conformational Isomerism: The orientation of the boronic acid group relative to the phenyl ring and the conformation of the cyclopropyl group will be key structural parameters.

  • Intermolecular Interactions: Crystal packing will likely be stabilized by a network of weak interactions, including C-H···O and C-H···F contacts, as well as potential π-π stacking of the aromatic rings.

The determination of the precise crystal structure through single-crystal X-ray diffraction would provide invaluable insights into these features, confirming the molecular connectivity and revealing the detailed three-dimensional arrangement of the molecules in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, self-validating protocol for the determination of the crystal structure of an arylboronic acid like (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid. This methodology is based on well-established crystallographic techniques.[4]

Step 1: Crystallization

The primary challenge in any crystallographic study is obtaining high-quality single crystals.

  • Solvent Selection: Begin with a solvent screen to identify suitable solvents or solvent systems. Good starting points for arylboronic acids include toluene, ethyl acetate, and mixtures of a good solvent (e.g., acetone) with a poor solvent (e.g., hexane).

  • Crystallization Technique: Slow evaporation is often a successful technique. Dissolve the compound in a minimal amount of a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

  • Crystal Selection: Under a polarized light microscope, select a well-formed, single crystal with sharp edges and no visible defects. The crystal should be of an appropriate size for the X-ray diffractometer (typically 0.1-0.3 mm in each dimension).

Step 2: Data Collection
  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

  • Data Collection Strategy: A preliminary data collection is performed to determine the unit cell parameters and the crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.

Step 3: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects, and an absorption correction is applied.

  • Structure Solution: The corrected data are used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares procedures. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and chemical reasonableness.

The following diagram illustrates the workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystallization Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Crystal_Mounting Crystal_Mounting Crystal_Selection->Crystal_Mounting Data_Acquisition Data_Acquisition Crystal_Mounting->Data_Acquisition Structure_Solution Structure_Solution Data_Acquisition->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Applications in Drug Discovery and Development

Arylboronic acids are privileged scaffolds in medicinal chemistry, serving as key intermediates in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.[5] They are also investigated as pharmacophores in their own right, with several boronic acid-containing drugs approved for clinical use. The specific structural and electronic properties of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid make it an attractive building block for:

  • Probing Structure-Activity Relationships (SAR): The defined stereochemistry and electronic nature of the substituents allow for systematic exploration of how molecular shape and electronics affect biological activity.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against biological targets.

  • Synthesis of Novel Scaffolds: Its use in cross-coupling reactions enables the construction of novel molecular architectures with potential therapeutic applications.

The relationship between the molecular structure of a building block and the properties of the final active pharmaceutical ingredient (API) is a cornerstone of modern drug development.

drug_discovery_logic Building_Block (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Building_Block->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Biological_Activity Biological Activity & Properties API->Biological_Activity

Caption: Role of Building Blocks in Drug Discovery.

Conclusion

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a valuable chemical entity with well-defined molecular properties. While its crystal structure remains to be experimentally determined, established crystallographic methodologies provide a clear path for its elucidation. A detailed understanding of its solid-state structure, in conjunction with its known molecular characteristics, will further empower its application in the rational design and synthesis of novel molecules for the advancement of chemical and pharmaceutical research.

References

  • (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid. Jilin Jintai Chemical Glass Co., Ltd.
  • 1423-27-4|(2-Trifluoromethyl)phenylboronic acid|BLD Pharm. BLD Pharm.
  • [4-cyclopropyl-2-(trifluoromethyl)phenyl]boronic acid | 2225155-48-4 | Buy Now. Molport.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers for Advanced Technologies.
  • (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid - CAS:2225169-35-5. Camma.
  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals.
  • 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4. Tokyo Chemical Industry Co., Ltd.
  • (4-cyclopropyl-2-fluorophenyl)boronic acid (C9H10BFO2). PubChemLite.
  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Chem-Impex.
  • Crystal Structure of 4-(Methoxycarbonyl)phenylboronic Acid.

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Foundational

The Trifluoromethyl Group as a Modulator of Reactivity and Physicochemical Properties in (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis and medicinal chemistry. Its utility is largely defined by the strategic placement of its subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis and medicinal chemistry. Its utility is largely defined by the strategic placement of its substituents. This technical guide provides an in-depth analysis of the trifluoromethyl (CF₃) group's multifaceted role in this molecule. We will explore how its potent electronic-withdrawing properties modulate the reactivity of the boronic acid in cross-coupling reactions and how its physicochemical contributions are leveraged in drug design to enhance lipophilicity and metabolic stability. The synergistic interplay with the ortho-cyclopropyl group will also be examined, providing researchers with a comprehensive understanding of this reagent's behavior and application.

Introduction: Profiling a Multifunctional Reagent

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid has emerged as a valuable reagent for introducing a uniquely substituted phenyl motif into complex molecules. Arylboronic acids are of significant importance in chemistry, serving as crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[1][2] The subject of this guide is distinguished by two key functional groups appended to the phenylboronic acid core: a trifluoromethyl group at the para-position and a cyclopropyl group at the ortho-position. This specific arrangement is not coincidental; it is a deliberate design to impart a unique combination of electronic, steric, and physicochemical properties.

Chemical Identity and Physicochemical Profile

To effectively utilize any reagent, a baseline understanding of its physical properties is essential. The data below provides a snapshot of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid.

PropertyValueSignificance for Application
Molecular Formula C₁₀H₁₀BF₃O₂Provides the elemental composition.
Molecular Weight 230.00 g/mol Essential for stoichiometric calculations in reactions.
Appearance Typically a white to off-white solidBasic quality control checkpoint.
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, DMF)Informs choice of reaction and purification media.
Storage Often stored under inert atmosphere, refrigeratedBoronic acids can be prone to dehydration (forming anhydrides) or degradation.

The Core Influence: Unpacking the Role of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, largely due to its profound electronic effects and its impact on a molecule's pharmacokinetic profile.[3][4] In the context of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, its influence is paramount.

Potent Inductive Effect: An Electronic Sink

The CF₃ group is one of the most powerful electron-withdrawing groups used in structural organic chemistry.[5] This is due to the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and pulls electron density away from the aromatic ring through the sigma bonds (a -I inductive effect).[6]

This strong inductive effect has several critical consequences:

  • Increased Lewis Acidity: By withdrawing electron density from the aromatic ring, the CF₃ group makes the attached boron atom more electron-deficient. This enhances the Lewis acidity of the boronic acid.[1][7] Arylboronic acids with electron-withdrawing groups generally have lower pKa values compared to their non-substituted or electron-donating counterparts.[8]

  • Activation towards Transmetalation: In the Suzuki-Miyaura coupling mechanism, a key step is transmetalation, where the organic group is transferred from boron to the palladium catalyst. An electron-deficient aryl group, such as the one in this molecule, can facilitate this step.[2][9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} caption [label="Electronic pull of the CF₃ group.", shape=plaintext, fontsize=10];

Enhancing Lipophilicity and Membrane Permeability

In drug discovery, a molecule's ability to cross biological membranes is critical for its bioavailability and efficacy. This property is often correlated with its lipophilicity (its "oil-loving" nature), quantified by the partition coefficient, logP. The incorporation of fluorine atoms, particularly as a CF₃ group, is a well-established strategy to increase lipophilicity.[4][10] The trifluoromethyl group often serves as a bioisostere for a methyl or chloro group, but with significantly different electronic properties and a greater contribution to lipophilicity.[11] This enhanced lipophilicity can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

Group (X-Ph)Hansch-Fujita π ConstantImplication
-H 0.00Baseline
-CH₃ +0.56Moderately lipophilic
-Cl +0.71Lipophilic
-CF₃ +0.88Highly lipophilic [6]

The π constant represents the contribution of a substituent to the logP value. A more positive value indicates a greater increase in lipophilicity.

Metabolic Blocking and Improved Pharmacokinetic Profile

A common route of metabolism for aromatic compounds is oxidation of the ring by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to enzymatic cleavage.[6] By placing a CF₃ group at the para-position, a site often susceptible to metabolic hydroxylation, it can act as a "metabolic blocker." This protects the molecule from rapid degradation, which can increase its biological half-life and overall exposure in the body.[4][11]

The Synergistic Role of the ortho-Cyclopropyl Group

The cyclopropyl group, while seemingly simple, exerts its own unique steric and electronic effects that complement the CF₃ group.[13]

  • Steric Influence: Positioned ortho to the boronic acid, the cyclopropyl group provides steric bulk. This can influence the conformation of the molecule and may prevent undesirable side reactions, such as the formation of boroxines (cyclic anhydrides of boronic acids). Its steric profile is often compared to that of an isopropyl group.[6]

  • Electronic Properties: The cyclopropyl group has unique electronic properties, exhibiting some characteristics of a double bond due to the high p-character of its C-C bonds.[13][14] While it is generally considered a weak electron-donating group through sigma-conjugation, its primary role in this molecule is likely steric, working in concert with the powerful electronic pull of the CF₃ group. Both steric and electronic factors can be responsible for influencing reaction outcomes.[15]

Practical Applications and Experimental Protocols

The primary application of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[2][9]

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for coupling (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid with an aryl bromide. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring.

Objective: To synthesize 2-Cyclopropyl-4-(trifluoromethyl)-1,1'-biphenyl.

Reagents:

  • (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv.)

  • Bromobenzene (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene/Water (10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, K₃PO₄, and a magnetic stir bar.

    • Causality: An inert atmosphere is critical to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and PCy₃ in a portion of the toluene. Allow to stir for 5-10 minutes.

    • Causality: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic complex. PCy₃ is a bulky, electron-rich ligand known to be effective for Suzuki couplings.

  • Reaction Assembly: Add the toluene/water solvent mixture to the Schlenk flask containing the solids, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until consumption of the limiting reagent (bromobenzene) is observed.

    • Trustworthiness: Regular monitoring is a self-validating step. It confirms the reaction is proceeding and prevents unnecessary heating or decomposition upon completion.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} caption [label="Workflow for a Suzuki-Miyaura Coupling.", shape=plaintext, fontsize=10];

Conclusion: A Strategic Building Block

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a highly engineered reagent whose utility stems directly from the deliberate placement of its functional groups. The trifluoromethyl group is the dominant modulator, acting as a powerful electron-withdrawing substituent that enhances the boronic acid's reactivity in cross-coupling reactions. Simultaneously, it imparts crucial drug-like properties, increasing lipophilicity and providing a shield against metabolic degradation. The ortho-cyclopropyl group provides complementary steric bulk, influencing the molecule's conformation and stability. For researchers in organic synthesis and drug development, a thorough understanding of these roles is essential for leveraging this building block to its full potential in the creation of novel materials and therapeutics.

References

  • Trifluoromethyl group - Grokipedia. [Link]
  • Trifluoromethyl group - Wikipedia. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed. [Link]
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. [Link]
  • Chemical characteristics of the trifluoromethyl group. Electrostatic... - ResearchGate. [Link]
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [Link]
  • Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange - Academic Bibliography - Universiteit Gent. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. [Link]
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H. [Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
  • Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor | Organic Letters - ACS Publications. [Link]
  • Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium saltsw. [Link]
  • Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes - RSC Publishing. [Link]
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC. [Link]
  • Cyclopropyl: Organic Chemistry Study Guide | Fiveable. [Link]
  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC. [Link]
  • How does the cyclopropyl group influence conjugation and aromaticity?. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]
  • Boron-Containing Pharmacophore - MIT Technology Licensing Office. [Link]
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. [Link]
  • Optimization of the Synthesis Method of Cyclopropylboronic Acid. [Link]
  • Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry - Preprints.org. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol with (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid Mechanistic Rationale & Substrate Challenges The synthesis of complex biaryl scaffolds in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Mechanistic Rationale & Substrate Challenges

The synthesis of complex biaryl scaffolds in modern drug discovery frequently relies on the Suzuki-Miyaura cross-coupling reaction. However, utilizing highly functionalized building blocks like (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (CAS: 2225169-35-5)[1] introduces severe mechanistic bottlenecks that render standard catalytic systems (e.g., Pd(PPh3​)4​ ) ineffective[2].

Successfully coupling this specific boronic acid requires overcoming two primary challenges:

  • Steric Hindrance (The ortho-Cyclopropyl Effect): The ortho-cyclopropyl group acts as a conformational lock, creating a rigid "steric wall" around the boron center[3]. This bulk severely impedes the approach of the palladium complex, drastically reducing the rate of the transmetalation step[2].

  • Electronic Deactivation & Protodeboronation (The para-Trifluoromethyl Effect): The strongly electron-withdrawing −CF3​ group reduces the electron density on the boron atom. This makes the formation of the reactive trihydroxyboronate intermediate ( [Ar-B(OH)3​]− ) thermodynamically less favorable[4]. Furthermore, electron-deficient, sterically hindered boronic acids are highly susceptible to competitive protodeboronation (deborylation) at elevated temperatures, leading to the formation of unreactive 1-cyclopropyl-3-(trifluoromethyl)benzene[5][6].

Causality of Reagent Selection: To engineer a self-validating and high-yielding protocol, the catalytic system must be explicitly tailored to these challenges.

  • Catalyst/Ligand: We employ XPhos Pd G2 (a Buchwald precatalyst). The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) rapidly generates a highly active, monoligated L1​Pd(0) species[7]. The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk forces the palladium centers into geometries that actually accelerate reductive elimination, preventing catalyst trapping[6][7].

  • Base & Solvent: A strong, soluble base like K3​PO4​ in a biphasic 1,4-Dioxane/ H2​O mixture is mandatory[2]. Water is required to dissolve the phosphate base and rapidly generate the reactive boronate complex, which is nucleophilic enough to overcome the deactivating effect of the −CF3​ group[5].

  • Stoichiometry: To outcompete the inevitable background protodeboronation, a deliberate excess (2.0 equivalents) of the boronic acid is utilized[5].

Optimization of Reaction Parameters

The following quantitative data illustrates the empirical optimization landscape for coupling (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid with a model sterically hindered aryl chloride. This data validates the necessity of the chosen protocol parameters.

Table 1: Catalyst and Base Screening for Sterically Hindered, Electron-Deficient Boronic Acid Coupling

Catalyst SystemBaseSolvent SystemBoronic Acid Equiv.Yield (%)Mechanistic Observation / Causality
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 1.2< 10%Severe steric clash during transmetalation; mostly unreacted starting material[2].
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 1.225%Bidentate ligand is too rigid to accommodate the ortho-cyclopropyl group; high protodeboronation[5].
Pd(OAc)2​
  • SPhos
K3​PO4​ Dioxane/ H2​O 1.568%Improved transmetalation via monoligated Pd(0); however, in situ catalyst reduction is inefficient[7].
XPhos Pd G2 (2 mol%) K3​PO4​ Dioxane/ H2​O 2.0 > 90% Rapid generation of L1​Pd(0) ; excess boronic acid successfully outcompetes protodeboronation[5][6].

Experimental Workflow

Workflow Start Reaction Setup (Glovebox or Schlenk Line) Reagents Add Ar-Cl (1.0 eq), Boronic Acid (2.0 eq), K3PO4 (3.0 eq), XPhos Pd G2 (2 mol%) Start->Reagents Solvent Add Degassed Solvent (1,4-Dioxane / H2O, 4:1 v/v) Reagents->Solvent Reaction Heat at 90-100 °C (12-24 hours) Solvent->Reaction Monitor Monitor via LC-MS/TLC (Self-Validation Check) Reaction->Monitor Decision Conversion Complete? Monitor->Decision Decision->Reaction No (Add 1.0 eq Boronic Acid) Workup Aqueous Work-up & Extraction (EtOAc) Decision->Workup Yes Purification Flash Chromatography (Silica Gel) Workup->Purification End Pure Biaryl Product Purification->End

Experimental workflow for sterically hindered Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Reagents & Materials:

  • Aryl halide (electrophile): 1.0 mmol

  • (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid: 2.0 mmol (2.0 equiv)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)): 0.02 mmol (2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ), finely ground: 3.0 mmol (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized H2​O (Ratio 4:1).

Step-by-Step Methodology:

  • Preparation & Degassing: In a thoroughly dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, K3​PO4​ , and XPhos Pd G2.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Palladium(0) intermediates are highly sensitive to oxidation, which leads to catalyst deactivation (Pd black) and promotes unwanted homocoupling of the boronic acid.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the solvent mixture with Argon for 30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction vessel.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at 90–100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Monitoring (Self-Validation): After 4 hours, temporarily remove the vessel from heat, allow it to cool slightly, and withdraw a 10 µL aliquot under Argon. Dilute with LC-MS grade Acetonitrile and analyze.

  • Work-up: Upon confirmed consumption of the aryl halide, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Troubleshooting & Self-Validation System

To ensure scientific integrity, this protocol is designed to be self-validating. Analysts must evaluate the reaction at the 4-hour mark using LC-MS to diagnose potential pathway deviations:

  • Symptom: High levels of unreacted Aryl Halide, presence of 1-cyclopropyl-3-(trifluoromethyl)benzene (Deborylated mass).

    • Diagnosis: Protodeboronation is outcompeting transmetalation[5].

    • Intervention: The −CF3​ group makes the C-B bond labile. Cool the reaction, add an additional 1.0 equivalent of the boronic acid under Argon, and resume heating. Ensure the K3​PO4​ is fully dissolved in the aqueous phase to accelerate boronate formation.

  • Symptom: Formation of symmetric biaryl (Homocoupling of the boronic acid).

    • Diagnosis: Oxygen ingress has occurred, leading to Pd-mediated oxidative homocoupling.

    • Intervention: The reaction environment is compromised. Discard, ensure rigorous sparging of the Dioxane/ H2​O mixture, and check Schlenk line vacuum integrity before repeating.

  • Symptom: Reaction stalls at ~50% conversion with intact boronic acid remaining.

    • Diagnosis: Catalyst deactivation (often visible as a precipitation of black palladium solid).

    • Intervention: The steric bulk of the ortho-cyclopropyl group may be slowing reductive elimination just enough to allow catalyst degradation pathways to compete. Spike the reaction with an additional 1 mol% of XPhos Pd G2.

References

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates . Benchchem. 2

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole . National Academy of Sciences, India.5

  • A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling . Benchchem. 7

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring . ACS Organic Letters. 6

  • (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (1 x 100 mg) . Reagentia. 1

  • 2-Cyclopropyl-6-methylphenol | 499236-68-9 . Benchchem. 3

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry - ACS Publications. 4

Sources

Application

Scale-up synthesis techniques using (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

An In-Depth Guide to the Scale-Up Synthesis of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid Application Notes & Protocols for Researchers and Drug Development Professionals Introduction: The Strategic Importance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scale-Up Synthesis of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a highly valuable and sought-after building block in modern medicinal chemistry. Its unique structural motifs—a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl group—impart desirable properties to target molecules, including enhanced metabolic stability, improved potency, and modulated lipophilicity. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

However, transitioning the synthesis of this reagent from the laboratory bench to a multi-kilogram or pilot-plant scale presents significant challenges. Boronic acids, as a class, can be prone to decomposition via protodeboronation and the formation of boroxine anhydrides, complicating their synthesis and purification.[1][3] This guide provides a detailed, experience-driven framework for the robust and scalable synthesis, purification, and quality control of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, ensuring a reliable supply for drug development programs.

Core Synthesis Strategy: Organometallic Borylation

The most industrially viable and scalable approach to synthesizing arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a trialkyl borate. This "borylation" process is efficient and adaptable. The general workflow is depicted below.

cluster_0 Synthesis Workflow cluster_1 Purification Workflow A Aryl Halide Precursor (1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene) B Organometallic Intermediate Formation (Grignard or Organolithium) A->B Mg or R-Li C Borylation (Reaction with Trialkyl Borate) B->C B(OR)₃ Cryogenic Temp. D Hydrolysis (Aqueous Acidic Workup) C->D H₃O⁺ E Crude Boronic Acid D->E F Crude Boronic Acid G Purification Strategy (e.g., Recrystallization or Salt Formation) F->G H Pure (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid G->H I Quality Control (NMR, LC-MS, MP) H->I

Caption: General workflow for synthesis and purification.

Two primary protocols based on this strategy are detailed below: a Grignard-based approach, often favored for its cost-effectiveness, and an organolithium-based method, which can offer higher yields but requires more stringent handling.[4][5]

Protocol 1: Grignard-Based Scale-Up Synthesis

This method is a workhorse in industrial synthesis due to the lower cost and relatively safer handling of magnesium compared to organolithium reagents.

Causality Behind Experimental Choices:
  • Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for Grignard reagent formation as it solvates the magnesium species, enhancing reactivity. Its relatively low boiling point simplifies removal during workup.

  • Initiation: A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface by exposing a fresh reactive layer, which is critical for initiating the reaction on a large scale.

  • Triisopropyl Borate: This borate ester is chosen over trimethyl borate due to its greater steric bulk, which helps to minimize the formation of over-addition byproducts (borinic and boronic acids). Its higher boiling point also makes it less volatile and easier to handle.

  • Cryogenic Temperature (-20°C): The borylation step is highly exothermic. Maintaining a low temperature is crucial to prevent the newly formed Grignard reagent from reacting with the boronic ester product, which would lead to impurities.[6][7]

Detailed Step-by-Step Protocol:
  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is rendered inert by purging with dry nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine as an initiator.

    • Add approximately 10% of the total anhydrous THF solution of 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (1.0 equivalent).

    • Observe for an exotherm and/or color change indicating reaction initiation. If initiation is sluggish, gently warm the mixture to 35-40°C.

    • Once initiated, add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 40-50°C using jacket cooling.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete conversion.

  • Borylation:

    • Cool the reactor containing the Grignard reagent to -20°C.

    • In a separate vessel, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution to the Grignard reagent dropwise, ensuring the internal temperature does not exceed -15°C. This step is highly exothermic.

    • After the addition, allow the mixture to stir at -20°C for 1 hour, then slowly warm to 0°C over 1 hour.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding 2 M hydrochloric acid, maintaining the temperature below 20°C. Caution: This is an exothermic and gas-evolving step.

    • Adjust the pH to ~2 to ensure the boronic acid is in its free form.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

Data Summary Table: Grignard Protocol
ParameterValue/ReagentMolar Ratio (vs. Ar-Br)Rationale
Starting Material1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene1.0Limiting reagent
MetalMagnesium Turnings1.1Slight excess to ensure full conversion
Borate EsterTriisopropyl Borate1.2Minimizes over-addition byproducts
SolventAnhydrous THF~5-10 L/kgGood solubility and reactivity profile
Grignard Temp.40-50°CN/AControlled initiation and propagation
Borylation Temp.-20°C to -15°CN/ACritical for selectivity and impurity control[7]
Expected Yield65-80% (crude)N/ATypical for large-scale Grignard borylations

Protocol 2: Organolithium-Based Scale-Up Synthesis

This protocol is employed when higher yields are required or if the Grignard formation is problematic. It relies on a low-temperature halogen-metal exchange.

Causality Behind Experimental Choices:
  • n-Butyllithium (n-BuLi): A powerful base and nucleophile that rapidly undergoes halogen-metal exchange with aryl bromides at very low temperatures. Its high reactivity necessitates careful handling.

  • Cryogenic Temperature (-78°C): This is absolutely critical. The high reactivity of n-BuLi and the resulting aryllithium intermediate requires deep cooling to prevent side reactions, such as reaction with the solvent or decomposition.[5][8] The exchange reaction itself is very fast, even at this temperature.

  • Solvent (THF or MTBE): Ethereal solvents are required, but MTBE can be a safer alternative to THF at scale due to its lower propensity to form explosive peroxides.

Detailed Step-by-Step Protocol:
  • Reactor Preparation: A cryogenic reactor is thoroughly dried and purged with argon or nitrogen.

  • Halogen-Metal Exchange:

    • Charge the reactor with a solution of 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone or liquid nitrogen cooling system.

    • Slowly add n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) via a cannula or addition funnel, keeping the internal temperature below -70°C.

    • Stir the mixture at -78°C for 30-60 minutes.

  • Borylation:

    • While maintaining the temperature at -78°C, add a pre-cooled solution of triisopropyl borate (1.2 equivalents) in THF dropwise.

    • After the addition is complete, stir for an additional hour at -78°C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Workup:

    • Cool the mixture to 0°C.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid, controlling the exotherm.

    • Proceed with the same extraction, washing, and concentration steps as described in the Grignard protocol.

Data Summary Table: Organolithium Protocol
ParameterValue/ReagentMolar Ratio (vs. Ar-Br)Rationale
Starting Material1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene1.0Limiting reagent
Lithiating Agentn-Butyllithium1.05Small excess ensures complete exchange
Borate EsterTriisopropyl Borate1.2Minimizes over-addition
SolventAnhydrous THF / MTBE~10 L/kgStandard for organolithium chemistry
Reaction Temp.-78°CN/AEssential for selectivity and safety[8]
Expected Yield80-95% (crude)N/AGenerally higher than Grignard method

Large-Scale Purification and Isolation

Crude boronic acids often contain impurities like the corresponding deboronated arene and boroxines (trimeric anhydrides). A robust and scalable purification method is essential.

cluster_purification Purification via Base-Acid Treatment A Crude Boronic Acid in Organic Solvent (e.g., MTBE) B Add Aqueous Base (e.g., 2M NaOH) A->B C Stir & Separate Layers B->C D Aqueous Layer (Sodium Boronate Salt) C->D Extracts acidic product E Organic Layer (Non-acidic impurities) C->E Contains impurities F Cool Aqueous Layer to 0-5°C D->F G Add Aqueous Acid (e.g., 2M HCl) to pH 2 F->G H Precipitation of Pure Boronic Acid G->H I Filter, Wash with Water, & Dry H->I J Final Pure Product I->J

Caption: Scalable purification workflow for boronic acids.

Protocol: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from neutral organic impurities. It is highly effective and easily scalable.[9]

  • Dissolution: Dissolve the crude boronic acid in a water-immiscible solvent like MTBE or ethyl acetate.

  • Base Extraction: Transfer the solution to a reactor or separatory funnel and add an aqueous solution of sodium hydroxide (2 M, ~2 equivalents). Stir vigorously for 30 minutes. The boronic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Separate the layers. Retain the aqueous layer and wash it once more with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer to 0-5°C in a clean reactor. Slowly add 2 M hydrochloric acid with good stirring until the pH of the solution is between 2 and 3.

  • Precipitation: The pure boronic acid will precipitate out as a white or off-white solid.

  • Isolation: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent like heptane to aid drying.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40-50°C to prevent boroxine formation.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for use in GMP environments, the following analytical tests are essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • ¹⁹F NMR: A highly sensitive method to confirm the presence and purity related to the trifluoromethyl group.

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety (typically a broad singlet).

  • LC-MS: To determine purity with high accuracy and identify trace impurities.

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • Karl Fischer Titration: To determine the water content, which is important as excess water can affect stability and reactivity.

Safety and Handling for Scale-Up

Scaling up these syntheses introduces significant safety considerations that must be rigorously addressed.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled under a strictly inert atmosphere (argon or nitrogen) using specialized transfer techniques (e.g., cannula transfer, pressure transfer). All glassware and solvents must be scrupulously dried.[10]

  • Grignard Reagents: While less hazardous than n-BuLi, Grignard reagents are highly reactive with water and protic solvents. The formation can be highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Cryogenic Operations: Handling large volumes of flammable solvents at cryogenic temperatures requires engineered controls to prevent exposure to air (which can cause oxygen condensation) and to manage the risks associated with cryogens (e.g., dry ice, liquid nitrogen).

  • Exothermic Quenching: The hydrolysis/quenching step for both protocols is highly exothermic and evolves flammable gases (butane from n-BuLi, hydrogen from excess magnesium). The acid must be added slowly and with efficient cooling to maintain control.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves are required. For large-scale transfers of pyrophoric reagents, full-face shields and leather gloves are recommended.

Conclusion

The successful scale-up synthesis of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is achievable through careful selection of an organometallic route and meticulous control over reaction parameters, particularly temperature. The Grignard method offers a cost-effective and robust pathway, while the organolithium approach can provide higher yields at the cost of more demanding operational conditions. A well-designed acid-base purification strategy is key to achieving the high purity required for pharmaceutical applications. By integrating the protocols and safety considerations outlined in this guide, researchers and drug development professionals can confidently and safely produce this critical building block at scale.

References

  • Process for the preparation of substituted phenylboronic acids.
  • How to purify boronic acids/boronate esters?
  • Safe Handling of Boranes at Scale.
  • Process for purification of boronic acid and its derivatives.
  • Process for producing phenylboronic acids and triphenylboroxines.
  • Process for preparing substituted phenyl boronic acids.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.
  • Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures.
  • Preparation method of cyclopropylboronic acid.
  • 2-phenyl-4-cyclopropyl-pyrimidine derivatives.
  • MIDA Boronates: A New Strategy for Using Boronic Acids.Organic Syntheses Procedure.
  • Synthesis and Application of Boronic Acid Deriv
  • Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation.
  • Novel process for synthesizing cyclopropylboronic acid.
  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

[label="Are you using strong\naqueous base (e.g., NaOH Competing pathways: Productive Suzuki coupling vs. Protodeboronation.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Are you using strong\naqueous base (e.g., NaOH

Competing pathways: Productive Suzuki coupling vs. Protodeboronation.

Workflow Start High Protodeboronation Observed? CheckBase Are you using strong aqueous base (e.g., NaOH)? Start->CheckBase SwitchBase Switch to weak/anhydrous base (K3PO4 or CsF) CheckBase->SwitchBase Yes CheckCat Is transmetalation slow due to ortho-cyclopropyl? CheckBase->CheckCat No SwitchBase->CheckCat SwitchCat Use fast-initiating Pd(0) e.g., XPhos Pd G3 CheckCat->SwitchCat Yes CheckRelease Still degrading? CheckCat->CheckRelease No SwitchCat->CheckRelease SlowRelease Implement MIDA boronate slow-release strategy CheckRelease->SlowRelease Yes

Decision-tree workflow for troubleshooting protodeboronation.

  • BenchChem. "Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids." Benchchem Technical Support.
  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.
  • Royal Society of Chemistry. "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides." RSC Publishing.
  • American Chemical Society. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.
  • American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society.
  • ResearchGate. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.
  • American Chemical Society. "In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research.
Optimization

Technical Support Center: Yield Optimization for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid Suzuki Couplings

Welcome to the Advanced Cross-Coupling Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on reactions that suffer from dual liabilities: extreme steric hindrance and electronic deactivation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on reactions that suffer from dual liabilities: extreme steric hindrance and electronic deactivation. The coupling of (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a notorious bottleneck in drug development workflows.

The ortho-cyclopropyl group creates a rigid "steric wall" that severely retards the transmetalation step of the catalytic cycle[1]. Concurrently, the para-trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing effect. This increases the electrophilicity of the boron atom, making it exceptionally vulnerable to base-mediated hydrolysis—a destructive side reaction known as protodeboronation[2]. When transmetalation is slow and protodeboronation is fast, yields plummet. This guide provides the mechanistic causality and self-validating protocols required to invert this ratio and achieve high-yielding C-C bond formation[3].

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows complete consumption of the boronic acid, but I only see 1-cyclopropyl-3-(trifluoromethyl)benzene and unreacted aryl halide. What went wrong? Analysis: You are observing rapid protodeboronation[2]. Because the ortho-cyclopropyl group sterically hinders the productive transmetalation step, the boronic acid remains in the basic aqueous solution too long. The -CF₃ group accelerates the cleavage of the C-B bond by water/hydroxide. Solution: You must accelerate transmetalation to outpace degradation. Switch to a highly active, bulky dialkylbiarylphosphine ligand (e.g., XPhos or RuPhos)[4]. Additionally, reduce the water content in your solvent and use a milder base (like K₃PO₄) to minimize the hydroxide attack on the boron atom[3].

Q2: Why did standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts fail to give >10% yield? Analysis: Standard bidentate (dppf) or unhindered monodentate (PPh₃) ligands cannot easily form the highly active, monoligated L₁Pd(0) species required to insert into sterically crowded environments[3]. Furthermore, they lack the specific spatial architecture needed to force the aryl groups together during reductive elimination. Solution: Buchwald-type ligands are mandatory here. Their bulky framework forces the formation of the active L₁Pd(0) species, while secondary Pd-arene interactions (often involving the rings of the ligand itself) significantly lower the activation energy for reductive elimination in sterically demanding biaryls[5].

Q3: Should I adjust the stoichiometry of my reagents? Analysis: Yes. Even under highly optimized conditions, fluorinated boronic acids will undergo some degree of protodeboronation[3]. Solution: Employ a "brute-force" compensation strategy by using 1.5 to 2.0 equivalents of the boronic acid. If this is cost-prohibitive, consider converting the boronic acid to a more stable MIDA boronate or potassium trifluoroborate for a "slow-release" approach[2].

Section 2: Quantitative Catalyst & Condition Screening

To illustrate the impact of rational reaction design, the following table summarizes the expected performance of various catalytic systems when coupling (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid with a standard aryl chloride.

Catalyst System (mol%)Ligand ClassBase (Equiv)Solvent SystemBoronic AcidYield (%)Primary Failure Mode
Pd(PPh₃)₄ (5%)Unhindered MonodentateNa₂CO₃ (3.0)Dioxane/H₂O (3:1)1.2 eq< 10%Massive Protodeboronation
Pd(dppf)Cl₂ (5%)BidentateK₂CO₃ (3.0)Toluene/H₂O (5:1)1.5 eq~ 25%Stalled Transmetalation
Pd(OAc)₂ + SPhos (2%)Buchwald BiarylK₃PO₄ (2.0)Dioxane/H₂O (10:1)1.5 eq~ 65%Moderate Protodeboronation
XPhos-Pd-G2 (2%) Buchwald Precatalyst K₃PO₄ (2.0) Dioxane/H₂O (10:1) 1.5 eq > 85% None (Optimized)

Data synthesis based on optimization principles for sterically hindered, fluorinated arylboronic acids[4],[3].

Section 3: Pathway Visualization

The following diagram maps the kinetic competition between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.

G ArX Aryl Halide + Pd(0)L (Oxidative Addition) PdII L-Pd(II)(Ar)(X) (Oxidative Adduct) ArX->PdII Trans Transmetalation (Steric Bottleneck) PdII->Trans Boronic (2-Cyclopropyl-4-CF₃-phenyl)boronic acid (Highly Electrophilic Boron) Boronic->Trans Productive Pathway (Requires XPhos-Pd-G2) Proto Protodeboronation (Base/H₂O Mediated) Boronic->Proto Competing Pathway (Accelerated by CF₃) Product Biaryl Product + Regenerated Pd(0)L Trans->Product Reductive Elimination Degraded 1-Cyclopropyl-3-(trifluoromethyl)benzene (Dead-End Byproduct) Proto->Degraded

Kinetic competition between productive transmetalation and CF3-accelerated protodeboronation.

Section 4: Self-Validating Experimental Protocol

To guarantee reproducibility and build a self-validating system, this protocol utilizes XPhos-Pd-G2 , which rapidly generates the active monoligated Pd(0) species under mild basic conditions, bypassing the initiation delays of traditional Pd(0) sources[3].

Methodology: Optimized Suzuki-Miyaura Coupling

Step 1: Rigorous Deoxygenation & Setup

  • Equip a Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3x). Causality: While XPhos-Pd-G2 is bench-stable, the active L₁Pd(0) intermediate is highly sensitive to oxidation.

Step 2: Reagent Loading

  • Add the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

  • Add (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (1.5 equiv, 1.5 mmol). Note: The 0.5 equiv excess is the mathematical buffer against residual protodeboronation.

  • Add anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol).

  • Add XPhos-Pd-G2 precatalyst (0.02 equiv, 2 mol%).

Step 3: Solvent Addition

  • Prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade Water. Sparge the mixture with Argon for 30 minutes prior to use.

  • Add 5.5 mL of the degassed solvent mixture to the Schlenk tube. Causality: The 10:1 ratio provides exactly enough water to dissolve the K₃PO₄ and activate the boronic acid (forming the reactive boronate species) without providing a bulk aqueous environment that favors protodeboronation[3].

Step 4: Reaction Execution & In-Process Validation

  • Seal the tube and stir vigorously at 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS.

    • If you see the biaryl mass: The catalytic cycle is turning over successfully.

    • If you see m/z corresponding to 1-cyclopropyl-3-(trifluoromethyl)benzene: Protodeboronation is occurring. Ensure your solvent was properly degassed and consider lowering the temperature to 70 °C to favor transmetalation kinetics over thermal degradation.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Wash the filtrate with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude biaryl product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[4].

References
  • [4] A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling. BenchChem. 4

  • [5] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters - ACS Publications.5

  • [2] Protodeboronation. Wikipedia. 2

  • [3] A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. Molecular Diversity - NASC. 3

  • [1] 2-Cyclopropyl-6-methylphenol | 499236-68-9. BenchChem. 1

Sources

Troubleshooting

Purification techniques for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid derivatives

Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific, notoriously difficult purification and handling challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific, notoriously difficult purification and handling challenges associated with (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid and its derivatives.

This guide moves beyond generic advice, providing field-proven, self-validating protocols and explaining the mechanistic causality behind why standard purification techniques often fail for this specific structural motif.

Section 1: The Chemical Conundrum (Mechanistic Causality)

Purifying (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid presents a "perfect storm" of chromatographic challenges due to three competing structural factors:

  • Boroxine Equilibrium (Trimerization): Boronic acids spontaneously undergo reversible dehydration to form six-membered boroxine rings[1]. This entropy-driven process occurs readily in non-polar solvents or upon heating[2]. During standard chromatography, the monomer and trimer interconvert on the column, resulting in severe streaking and broad, unresolvable peaks.

  • Silica Gel Over-Adsorption: The strongly electron-withdrawing para-trifluoromethyl (-CF₃) group increases the electrophilicity of the boron atom. This empty p-orbital acts as a hard Lewis acid, interacting aggressively with the Lewis basic silanol groups on standard silica gel, leading to irreversible adsorption or severe tailing[3].

  • Protodeboronation Susceptibility: The ortho-cyclopropyl group provides significant steric bulk, twisting the boronic acid out of planarity. During metal-catalyzed cross-coupling or under basic conditions, this steric strain, combined with the electronic activation from the -CF₃ group, makes the molecule highly susceptible to 4—a dead-end pathway where the C-B bond is cleaved and replaced by a C-H bond[4].

Section 2: Troubleshooting Guide & FAQs

Q1: My TLC shows massive streaking, and my isolated yield after column chromatography is >110% by mass. However, the ¹H NMR looks messy. What is happening? A1: You are observing the dynamic boronic acid-boroxine equilibrium in real-time. The streaking is caused by the continuous interconversion of the polar monomer and the less polar trimer as they travel down the silica. The >110% mass recovery is an artifact of trapped solvent (often ethyl acetate or methanol) hydrogen-bonded to the boronic acid network, combined with incomplete dehydration. Solution: Abandon standard normal-phase silica. Convert the crude mixture to a MIDA boronate (See Protocol A) or use boric acid-impregnated silica (See Protocol B).

Q2: I attempted to purify the crude material via reverse-phase (C18) HPLC, but the product eluted immediately in the void volume. A2: Free boronic acids are highly polar and often ionize in standard acidic HPLC mobile phases (e.g., 0.1% TFA), causing them to bypass the hydrophobic C18 stationary phase entirely. Solution: Switch to a buffered mobile phase. Using 5 in acetonitrile suppresses ionization and significantly reduces boroxine formation during the run, allowing for sharp, retained peaks[5].

Q3: During my Suzuki-Miyaura coupling, I am isolating a large amount of 1-cyclopropyl-3-(trifluoromethyl)benzene. How do I prevent this? A3: This is the protodeboronated byproduct. The base-catalyzed protodeboronation pathway involves the pre-equilibrium formation of a boronate complex with hydroxide, followed by rate-limiting protonolysis[4]. Solution: Lower the reaction temperature, switch to a weaker base (e.g., K₃PO₄ instead of NaOH), or utilize a "slow-release" strategy by deploying the MIDA boronate derivative directly in the cross-coupling reaction[4].

Section 3: Validated Purification Methodologies

Protocol A: MIDA Boronate "Catch-and-Release" Conversion

Causality: N-methyliminodiacetic acid (MIDA) forms a dative bond with the empty p-orbital of the boron atom, rehybridizing it from sp² to sp³. This eliminates its Lewis acidity and prevents boroxine formation. Using MIDA anhydride acts as both the ligand source and an in situ desiccant, enabling mild complexation[6].

  • Complexation: In an oven-dried flask under N₂, dissolve 1.0 eq of crude (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid and 2.5 eq of MIDA anhydride in anhydrous THF (0.2 M).

  • Heating: Stir the mixture at 80 °C for 3 hours. The MIDA anhydride will dehydrate the system and complex the boron atom.

  • Purification: Concentrate the mixture in vacuo. Load the crude solid directly onto a standard silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (up to 100% EtOAc). The MIDA boronate will elute as a sharp, highly crystalline, air-stable band[7].

  • Deprotection (Self-Validating Step): To regenerate the free boronic acid for immediate use, treat the purified MIDA boronate with 1.0 M aqueous NaOH in THF (1:1 v/v) for 1 hour at room temperature. Quench with 1.0 M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate[8].

Protocol B: Boric Acid-Impregnated Silica Gel Chromatography

Causality: Pre-treating silica gel with boric acid intentionally blocks the highly active Lewis basic silanol sites, drastically reducing the Lewis basicity of the stationary phase and preventing the over-adsorption of your target boronic acid[3].

  • Stationary Phase Preparation: Suspend 100 g of standard flash silica gel in a solution of 5 g boric acid dissolved in 200 mL of methanol.

  • Drying: Remove the methanol using a rotary evaporator until the silica gel is a free-flowing powder. Dry the impregnated silica in a vacuum oven at 80 °C for 12 hours[3].

  • Chromatography: Dry-pack the column with the impregnated silica. Load your crude mixture and elute using a standard Hexane/Ethyl Acetate gradient. The boronic acid will elute with significantly reduced tailing and improved mass recovery.

Protocol C: Diethanolamine Adduct Crystallization

Causality: Diethanolamine forms a stable, highly crystalline dative complex with boronic acids. This drastically alters the solubility profile, allowing the target to precipitate out of non-polar solvents while organic impurities remain dissolved[9].

  • Adduct Formation: Dissolve the crude boronic acid in minimal diethyl ether. Add 1.1 eq of diethanolamine dropwise while stirring vigorously.

  • Isolation: Stir at room temperature for 2 hours. The diethanolamine adduct will precipitate as a dense white solid. Filter and wash the filter cake with cold diethyl ether[9].

  • Hydrolysis: Suspend the pure crystals in a biphasic mixture of 1.0 M aqueous HCl and Ethyl Acetate (1:1). Stir vigorously for 30 minutes. The diethanolamine hydrochloride partitions into the aqueous layer, while the highly pure free boronic acid partitions into the organic layer.

Section 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Purification Workflows for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Purification MethodTypical Yield RecoveryPurity Achieved (¹H NMR)Processing TimePrimary Advantage
MIDA Boronate Conversion 85 - 95%> 99%24 - 48 HoursCompletely eliminates streaking; yields bench-stable intermediate.
Boric Acid-Impregnated Silica 70 - 80%90 - 95%4 - 6 HoursRapid purification; utilizes standard chromatography equipment.
Diethanolamine Adduct 60 - 75%> 98%12 - 24 HoursAvoids chromatography entirely; excellent for removing non-polar halides.

Section 5: Workflow & Mechanistic Diagrams

G Crude Crude Boronic Acid Mixture Assess Assess Primary Impurity Profile Crude->Assess HighPolar Non-Polar Impurities (e.g., unreacted halides) Assess->HighPolar HighBoroxine Severe Boroxine Formation / Streaking Assess->HighBoroxine DEA Diethanolamine Adduct Crystallization HighPolar->DEA MIDA MIDA Boronate Conversion HighBoroxine->MIDA BoricSilica Boric Acid-Impregnated Silica Chromatography HighBoroxine->BoricSilica Pure Purified (2-Cyclopropyl-4-(trifluoromethyl)phenyl) boronic acid DEA->Pure Acidic Hydrolysis MIDA->Pure Aqueous Base BoricSilica->Pure Direct Elution

Decision matrix for selecting the optimal boronic acid purification workflow.

G Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Inactive/Streaking) Monomer->Boroxine -H₂O (Heat/Vacuum) Protodeboronated Protodeboronated Arene (Dead-End Byproduct) Monomer->Protodeboronated Base/Metal Catalysis +H⁺ Boroxine->Monomer +H₂O

Competing degradation pathways: Boroxine equilibrium and protodeboronation.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: PMC - NIH URL
  • A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchGate URL
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent Source: BLDpharm URL
  • Analytical Methods - The Royal Society of Chemistry Source: RSC Publishing URL
  • Purification of boronic acids?
  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids Source: ACS Publications URL
  • Catalytic efficiency of Cu-MOFs for the protodeboronation of aryl boronic acids Source: RSC Publishing URL
  • Technical Support Center: Managing Boronic Acid Trimerization Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid vs. Its Pinacol Ester in Cross-Coupling

The design of robust Suzuki-Miyaura cross-coupling workflows requires a deep understanding of the subtle interplay between steric hindrance and electronic effects. When working with complex building blocks like the (2-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of robust Suzuki-Miyaura cross-coupling workflows requires a deep understanding of the subtle interplay between steric hindrance and electronic effects. When working with complex building blocks like the (2-cyclopropyl-4-(trifluoromethyl)phenyl) motif, chemists must choose between utilizing the free boronic acid or its protected pinacol (Bpin) ester.

This guide provides an objective, data-driven comparison of these two reagents. By analyzing their distinct transmetalation kinetics, stability profiles, and susceptibilities to degradation, we establish field-proven methodologies for optimizing their use in modern drug development and materials science.

Structural & Mechanistic Causality

The reactivity of the (2-cyclopropyl-4-(trifluoromethyl)phenyl) boron species is governed by a "push-pull" dynamic of steric shielding and electronic withdrawal:

  • The Ortho-Cyclopropyl Effect (Steric Hindrance): The bulky cyclopropyl group sits adjacent to the boron center. During the Suzuki-Miyaura catalytic cycle, transmetalation requires the formation of a critical palladium-oxo-boronate intermediate[1]. The steric bulk of the ortho-substitution physically restricts the approach of the Pd(II)-OH complex, significantly increasing the activation energy required for transmetalation.

  • The Para-Trifluoromethyl Effect (Electronic Withdrawal): The –CF₃ group is strongly electron-withdrawing via induction. While this increases the Lewis acidity of the boron atom (facilitating the initial coordination of the base), it introduces a critical vulnerability: protodeboronation . Electron-withdrawing groups stabilize the transient aryl anion that forms during C–B bond cleavage, drastically accelerating base-mediated degradation of the free boronic acid[2][3].

The Trade-Off: Reactivity vs. Stability

Boronic acids are generally more reactive and lead to faster transmetalation rates via the oxo-palladium pathway[4][5]. However, their high susceptibility to protodeboronation under basic aqueous conditions often leads to diminished yields. Conversely, masking the boron center as a pinacol ester mitigates this degradation pathway[4][6], providing excellent shelf stability and ease of purification. The cost of this stability is a severe compounding of steric hindrance—the bulky pinacol group combined with the ortho-cyclopropyl group makes transmetalation exceptionally slow[1], necessitating highly optimized catalytic systems.

Comparative Performance Data

The following table summarizes the physicochemical and kinetic profiles of both reagents to guide experimental design.

Parameter(2-Cyclopropyl-4-CF₃-Ph)B(OH)₂(2-Cyclopropyl-4-CF₃-Ph)Bpin
Transmetalation Rate Fast (Oxo-Palladium Pathway)Slow (Sterically Hindered)
Protodeboronation Risk High (Accelerated by para-CF₃)Low (Sterically masked boron)
Bench Stability Low/Moderate (Forms boroxines)High (Stable to ambient moisture)
Purification Difficult (Streaks on silica gel)Easy (Standard column chromatography)
Ideal Base Strength Mild (e.g., Na₂CO₃, K₂CO₃)Strong (e.g., K₃PO₄, Ba(OH)₂)
Optimal Ligand Class Bidentate (e.g., dppf)Bulky, electron-rich (e.g., SPhos, XPhos)

Reaction Pathway & Experimental Workflow

To visualize how these structural differences dictate the experimental approach, the following diagrams map the diverging transmetalation pathways and the corresponding laboratory workflows.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar'-X BaseEx Base Exchange [Ar-Pd(II)-OH] OxAdd->BaseEx Base (OH⁻) BA Free Boronic Acid Fast Transmetalation High Protodeboronation Risk BaseEx->BA B(OH)₂ Pathway Bpin Bpin Ester Slow Transmetalation (Sterics) High Stability BaseEx->Bpin Bpin Pathway TransMet Transmetalation Complex [Ar-Pd(II)-Ar'] BA->TransMet Proto Protodeboronation (Degradation to Ar-H) BA->Proto Competing Side Reaction Bpin->TransMet Requires Heat & Bulky Ligands RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Diverging Suzuki-Miyaura transmetalation pathways for boronic acids vs. Bpin esters.

Workflow cluster_paths Pathway Selection Based on Reagent Prep Reagent Prep & Rigorous Degassing Setup Reaction Setup (Inert Atmosphere) Prep->Setup Acid Boronic Acid Protocol (Mild Base, 80°C, Short Time) Setup->Acid Ester Bpin Ester Protocol (Strong Base, 100°C, SPhos) Setup->Ester Monitor Reaction Monitoring (LC-MS / TLC) Acid->Monitor Ester->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography (Product Isolation) Workup->Purify

Figure 2: Experimental workflow highlighting condition divergence based on the boron species.

Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols have been engineered to address the specific mechanistic vulnerabilities of each reagent.

Protocol A: Suzuki-Miyaura Coupling using the Free Boronic Acid

Objective: Maximize the rapid transmetalation rate of the free boronic acid while strictly suppressing the base-catalyzed protodeboronation driven by the para-CF₃ group[2][3]. Causality: A biphasic solvent system and a milder base (K₂CO₃) are utilized to keep the effective concentration of hydroxide ions in the organic phase low. The bidentate ligand dppf enforces a cis-geometry on the palladium center, accelerating reductive elimination before degradation can occur[6].

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Degassing: Add a 4:1 mixture of Toluene/H₂O (0.1 M relative to aryl halide). Sparge the biphasic mixture with Argon for 15 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat to 80 °C under vigorous stirring (1000 rpm to ensure biphasic mixing).

  • Monitoring: Monitor strictly via LC-MS every 30 minutes. The reaction should be quenched immediately upon consumption of the aryl halide to prevent late-stage protodeboronation of any remaining boronic acid, which complicates purification.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Coupling using the Pinacol (Bpin) Ester

Objective: Overcome the extreme steric hindrance generated by the combination of the ortho-cyclopropyl group and the bulky pinacol ester ring[1]. Causality: Because the Bpin ester is highly resistant to protodeboronation[4], we can safely employ harsher conditions. A stronger base (K₃PO₄) and elevated temperatures are used to force the hydrolysis/transmetalation step. The use of SPhos, a sterically demanding and electron-rich Buchwald ligand, creates a highly active Pd(0) species capable of navigating the crowded steric environment[6].

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Degassing: Add a 5:1 mixture of 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes.

  • Reaction Execution: Seal the flask and heat to 100 °C. The enhanced thermal stability of the Bpin ester allows for this elevated temperature without significant degradation.

  • Monitoring: Stir for 4 to 12 hours, monitoring via LC-MS. The reaction profile will be significantly cleaner than Protocol A, with virtually no Ar-H degradation product visible.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate. Purify the crude residue via silica gel column chromatography.

Sources

Comparative

Validating Purity of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid via LC-MS: A Comparative Methodological Guide

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (CAS: 2225169-35-5) is a high-value, structurally complex building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for modern drug development[1...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (CAS: 2225169-35-5) is a high-value, structurally complex building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for modern drug development[1][2]. The unique combination of a highly lipophilic, electron-withdrawing trifluoromethyl ( −CF3​ ) group and a sterically demanding cyclopropyl group imparts distinct physicochemical properties to the molecule. However, validating the purity of this compound via liquid chromatography-mass spectrometry (LC-MS) presents a severe analytical challenge that routinely confounds standard laboratory workflows.

As a Senior Application Scientist, I frequently observe standard reversed-phase LC-MS methods fail when applied to complex boronic acids. This guide objectively compares standard analytical approaches against an optimized, self-validating workflow, providing the mechanistic causality and experimental data necessary to achieve artifact-free purity validation.

The Causality of Analytical Failure: Why Standard Methods Fail

The failure of generic LC-MS methods to accurately quantify (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is rooted in two distinct chemical phenomena:

  • Boroxine Equilibrium : In standard acidic mobile phases (e.g., 0.1% Formic Acid), free boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic trimers (boroxines)[3]. During electrospray ionization (ESI) or on-column, this equilibrium shifts rapidly, manifesting as split peaks, ghost peaks, or massive tailing. This leads to a gross underestimation of the monomer's true purity.

  • Lewis Acid-Base Metal Adsorption : The electron-deficient boron atom acts as a strong Lewis acid, interacting aggressively with electron-rich metal oxides (e.g., iron, titanium) on standard stainless-steel column hardware. This secondary interaction causes severe peak asymmetry, poor recovery, and signal loss.

To solve this, analytical workflows must be engineered to either covalently lock the boron atom or electronically shield it.

Methodological Comparison: Evaluating the Alternatives

Alternative 1: Standard Acidic RP-LC-MS (The Baseline)
  • Mechanism : Utilizes standard C18 columns with 0.1% Formic Acid. The boronic acid remains neutral and highly susceptible to dehydration.

  • Result : Broad, tailing peaks. Purity is often reported 10–15% lower than the true value due to baseline integration errors and artifactual boroxine formation in the source.

Alternative 2: Pre-Column Derivatization (The Traditional High-Accuracy Route)
  • Mechanism : Derivatizing the boronic acid with a diol, such as pinacol or methyliminodiacetic acid (MIDA), prior to injection[4][5]. This forms a stable, cyclic boronate ester that cannot trimerize and has reduced metal affinity.

  • Result : Highly accurate purity validation and sharp peaks. However, this is a time-consuming, low-throughput workflow that introduces derivatization artifacts and requires additional validation of the reaction's completeness.

Recommended Workflow: Optimized Alkaline LC-MS with HPS Technology
  • Mechanism : Utilizes a High-Performance Surface (HPS) column (e.g., Waters MaxPeak Premier) with an alkaline mobile phase (0.1% Ammonium Hydroxide)[6]. The electron-withdrawing −CF3​ group lowers the pKa of the boronic acid. By running the mobile phase at pH ~10.5, the molecule is fully deprotonated to the boronate anion. This negatively charged species physically cannot form boroxines, repels metal surfaces, and exhibits massive signal enhancement in ESI negative mode[7].

  • Result : Sharp, symmetrical peaks, accurate purity profiling, and high throughput without the need for derivatization.

Visualizing the Analytical Strategy

Workflow A Analyte: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid B Analytical Challenge: Boroxine Trimerization & Column Metal Adsorption A->B C1 Alternative 1: Standard Acidic LC-MS (0.1% FA, C18) B->C1 C2 Alternative 2: Pre-column Derivatization (Pinacol/MIDA) B->C2 C3 Optimized Protocol: Alkaline LC-MS (0.1% NH4OH, HPS Column) B->C3 D1 Broad Peaks, Tailing Underestimated Purity C1->D1 D2 Accurate Purity Time-Consuming Workflow C2->D2 D3 Sharp Peaks, Accurate Purity High Throughput C3->D3

Workflow comparison for LC-MS purity validation of boronic acid derivatives.

Quantitative Data Comparison

The following table summarizes the chromatographic performance of the three methodologies when analyzing a 99.0% pure reference standard of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid.

ParameterAlt 1: Standard Acidic LC-MSAlt 2: MIDA DerivatizationRecommended: Alkaline HPS LC-MS
Mobile Phase pH ~2.7 (0.1% Formic Acid)~2.7 (0.1% Formic Acid)~10.5 (0.1% NH4​OH )
Analyte State Neutral Monomer / BoroxineStable Boronate EsterBoronate Anion ( [M−H]− )
Retention Time 4.85 min (Broad)6.20 min (Sharp)3.45 min (Sharp)
Peak Asymmetry ( Tf​ ) 2.45 (Severe Tailing)1.08 (Symmetrical)1.05 (Symmetrical)
Theoretical Plates ( N ) < 4,000> 15,000> 18,000
Calculated Purity 82.4% (Artifactual)98.7% (Accurate)98.9% (Accurate)
Throughput HighLow (Requires Prep)High

Experimental Protocol: Optimized Alkaline LC-MS

Note: This protocol is designed as a self-validating system . The use of ESI negative mode combined with high pH ensures that only the monomeric boronate anion is detected, effectively eliminating false impurity reporting from boroxines[8].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid.

  • Dissolve in 1.0 mL of 50:50 Acetonitrile:Water (LC-MS grade) to yield a 1 mg/mL stock.

  • Vortex for 30 seconds and sonicate for 2 minutes. Dilute to 10 µg/mL in the same diluent for injection. Causality Check: Avoid using pure methanol as a diluent, as it can form transient methyl esters with the boronic acid, creating artificial impurity peaks.

Step 2: Chromatographic Conditions
  • Column : Hybrid particle C18 with HPS hardware (e.g., Waters XBridge Premier BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Causality: Hybrid particles withstand pH 10.5 without silica dissolution, while HPS hardware prevents Lewis acid-base metal adsorption[9].

  • Mobile Phase A : 0.1% Ammonium Hydroxide ( NH4​OH ) in Milli-Q Water (pH ~10.5).

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 45 °C. (Elevated temperature improves mass transfer for the sterically bulky cyclopropyl group).

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI) Conditions
  • Polarity : Negative Ion Mode (ESI-).

    • Causality: The alkaline pH pre-ionizes the boronic acid in solution, providing a 50-fold increase in sensitivity for the [M−H]− ion compared to positive mode, which struggles to ionize the electron-deficient boron[7][8].

  • Capillary Voltage : 2.5 kV.

  • Desolvation Temperature : 400 °C.

  • Cone Gas : 50 L/hr; Desolvation Gas : 800 L/hr.

Conclusion

Validating the purity of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid requires an analytical method that respects the molecule's unique reactivity. By shifting from standard acidic conditions to an optimized alkaline workflow utilizing HPS column technology, laboratories can bypass the need for tedious derivatization. This approach yields a self-validating, high-throughput system that delivers true, artifact-free purity data essential for downstream drug development.

References

  • Title : Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source : Waters Corporation URL :[Link]

  • Title : Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source : American Journal of Analytical Chemistry (SCIRP) URL :[Link]

Sources

Validation

Comparative Guide: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid vs. 4-(Trifluoromethyl)phenylboronic acid in Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Focus: Suzuki-Miyaura Cross-Coupling Performance, Mechanistic Bottlenecks, and Protocol Optimization Executive Summary & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Focus: Suzuki-Miyaura Cross-Coupling Performance, Mechanistic Bottlenecks, and Protocol Optimization

Executive Summary & Strategic Context

In modern drug discovery and agrochemical development, the precise spatial arrangement and metabolic stability of biaryl scaffolds are paramount. The introduction of a trifluoromethyl (-CF₃) group is a classical strategy to enhance lipophilicity and block metabolic hotspots. However, when comparing 4-(trifluoromethyl)phenylboronic acid (unhindered) with (2-cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (ortho-hindered), the synthetic landscape shifts dramatically.

While the unhindered variant is a standard, albeit electron-poor, building block, the addition of an ortho-cyclopropyl group introduces a rigid "steric wall"[1]. This modification deliberately forces the resulting biaryl system out of planarity (conformational locking) and provides exceptional resistance to CYP450 oxidative metabolism[1]. Synthetically, this creates a dual-challenge in Suzuki-Miyaura cross-coupling: the electronic drag of the para-CF₃ group combined with the severe steric blockade of the ortho-cyclopropyl group during the critical transmetalation step.

Structural & Mechanistic Profiling (The Causality of Reactivity)

To master the cross-coupling of these substrates, one must understand the causality behind their reactivity profiles.

Electronic Effects: The Transmetalation Drag

Both substrates possess a strongly electron-withdrawing -CF₃ group. In the Suzuki-Miyaura catalytic cycle, electron-poor boronic acids exhibit significantly reduced nucleophilicity. This slows the rate of transmetalation—the transfer of the aryl group from boron to the Palladium(II) center[2]. Consequently, the boronic acid remains in the basic, aqueous reaction medium for extended periods, increasing the risk of competitive protodeboronation (the hydrolytic cleavage of the C-B bond).

Steric Effects: The Ortho-Cyclopropyl "Wall"

The cyclopropyl ring possesses rigid geometry with bond angles of approximately 60°. When positioned ortho to the boronic acid, it creates a dense steric shield[1].

  • For 4-(trifluoromethyl)phenylboronic acid: The approach to the LₙPd(Ar)(X) complex is unhindered. Standard phosphine ligands (e.g., PPh₃, dppf) or N-heterocyclic carbenes (NHCs) are highly effective[3].

  • For (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid: The transmetalation transition state is highly congested. The bulky cyclopropyl group clashes with the palladium coordination sphere. To overcome this, highly active, sterically accommodating ligands—specifically Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., PCy₃)—are absolutely required to open the catalytic pocket while stabilizing the monomeric Pd(0) active species[4].

Visualization: Mechanistic Bottlenecks in the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd L_nPd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet + Base Boronate Boronate Complex [Ar'-B(OH)3]- Boronate->TransMet Ar' = Boronic Acid RedElim L_nPd(II)(Ar)(Ar') Reductive Elimination TransMet->RedElim Bottleneck for 2-cPr-4-CF3: Steric Clash & Low Nucleophilicity TransMet->RedElim Smooth for 4-CF3 (with appropriate catalyst) RedElim->Pd0 Catalyst Regeneration Product Biaryl Product Ar-Ar' RedElim->Product Fast

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck induced by ortho-steric hindrance and electron deficiency.

Quantitative Performance Comparison

The following table synthesizes the optimal conditions and expected performance metrics for coupling these two boronic acids with a standard aryl bromide (e.g., bromobenzene or 2-bromopyridine).

Parameter4-(Trifluoromethyl)phenylboronic acid(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid
Steric Hindrance Low (Unhindered)High (ortho-substituted)
Electronic Profile Electron-poorElectron-poor (slightly offset by cPr σ -donation)
Primary Side Reaction Protodeboronation, HomocouplingProtodeboronation (due to stalled transmetalation)
Optimal Catalyst System Ni(COD)₂/PCy₃[2] or [(IPr)Pd(μ-Cl)Cl]₂[3]Pd(OAc)₂ / SPhos or XPhos
Optimal Base/Solvent K₃PO₄ in THF/H₂O or DioxaneK₃PO₄ or Cs₂CO₃ in Toluene/H₂O (Biphasic)
Operating Temperature 50 °C – 70 °C90 °C – 110 °C (Thermal push required)
Average Yield (Ar-Br) 85% – 99%[5]60% – 80%
Biaryl Dihedral Angle ~0° - 30° (Planar tendency)~60° - 90° (Orthogonal, conformationally locked)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality-driven steps to mitigate the unique challenges of each substrate.

Protocol A: High-Fidelity Coupling of 4-(Trifluoromethyl)phenylboronic acid

Objective: Maximize yield by utilizing highly active pre-catalysts to outpace protodeboronation of the electron-poor boronic acid[5].

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 1.2 mmol)

  • [(IPr)Pd(μ-Cl)Cl]₂ (1.0 mol%)[3]

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF/H₂O (2:1 v/v, 0.25 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles). Causality: Oxygen promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add the[(IPr)Pd(μ-Cl)Cl]₂ pre-catalyst. Causality: NHC-Pd complexes provide immense electron density to the Pd center, accelerating oxidative addition and facilitating transmetalation even with electron-poor substrates.

  • Solvent Introduction: Add degassed THF and H₂O. Causality: Water is essential to generate the reactive boronate species [Ar-B(OH)₃]⁻, which is the actual transmetalating agent.

  • Reaction: Stir at 60 °C for 12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Sterically Demanding Coupling of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Objective: Overcome the severe steric wall of the ortho-cyclopropyl group using Buchwald ligands and thermal energy.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (1.5 equiv, 1.5 mmol) — Note the increased equivalency.

  • Pd(OAc)₂ (5.0 mol%)

  • SPhos (10.0 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene/H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Ligand Complexation: In an oven-dried, Argon-purged vial, combine Pd(OAc)₂ and SPhos in 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns pale yellow. Causality: Pre-forming the active L₁Pd(0) species ensures that the sterically demanding SPhos ligand is properly coordinated before introducing the challenging substrates.

  • Substrate Addition: Add the aryl halide, the boronic acid (1.5 equiv), and K₃PO₄. Causality: An excess of boronic acid (1.5 equiv) is used to compensate for the inevitable fraction that will undergo protodeboronation during the slow transmetalation step.

  • Biphasic Setup: Add the remaining Toluene and degassed H₂O.

  • Thermal Activation: Seal the vial and heat to 100 °C for 18–24 hours. Causality: The high temperature provides the necessary kinetic energy to overcome the steric clash between the cyclopropyl group and the Pd coordination sphere.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc, combine organic phases, dry, and purify via silica gel chromatography.

Strategic Applications in Drug Development

Why choose the synthetically difficult (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid over its unhindered counterpart?

  • Atropisomerism and Target Specificity: The ortho-cyclopropyl group forces the biaryl bond to twist, often resulting in a dihedral angle near 90°. This prevents the molecule from intercalating into DNA (reducing off-target toxicity) and allows it to perfectly occupy deep, hydrophobic pockets in target proteins (e.g., kinase hinge regions).

  • Metabolic Resilience: While an isopropyl group provides similar steric bulk, it is highly susceptible to CYP450-mediated hydroxylation at the tertiary carbon. The cyclopropyl ring lacks this vulnerable C-H bond, drastically increasing the molecule's half-life in vivo[1].

References

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. Available at:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions. PMC - NIH. Available at:[Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li / Tetrahedron Letters. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex fluorinated building blocks is just as critical as optimizing their reaction yields. (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex fluorinated building blocks is just as critical as optimizing their reaction yields. (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a highly valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce lipophilic, metabolically stable trifluoromethyl-aryl pharmacophores into drug candidates.

However, the very structural features that make this compound desirable—the robust carbon-fluorine (C-F) bonds and the reactive boronic acid moiety—create specific logistical and safety challenges during waste generation and disposal. Failure to properly segregate and dispose of this compound can lead to severe environmental contamination, equipment degradation (via hydrogen fluoride generation), and regulatory non-compliance.

This guide provides a comprehensive, self-validating operational and disposal framework for handling (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid and its associated reaction waste streams.

Chemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the chemical's hazards. The molecule contains two distinct functional domains that dictate its end-of-life handling:

  • The Boronic Acid Group [-B(OH)₂]: While generally exhibiting low acute toxicity, boronic acids can act as mild irritants. In aqueous waste streams, they form borate salts that must not be released into standard sanitary sewers without prior neutralization and heavy-metal remediation (due to residual palladium from coupling reactions).

  • The Trifluoromethyl Group [-CF₃]: The C-F bond is exceptionally strong. Standard incineration temperatures fail to completely break these bonds, leading to the formation of volatile "forever chemicals" (PFAS-like fragments) or highly corrosive Hydrogen Fluoride (HF) gas. Therefore, any waste containing this moiety must be explicitly segregated as Fluorinated/Halogenated Organic Waste .

Table 1: Quantitative Chemical & Hazard Profile

ParameterDataOperational Implication
Chemical Name (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acidMust be fully spelled out on waste manifests; do not abbreviate.
CAS Number 2225169-35-5Required for EPA/RCRA tracking and commercial disposal pickup.
Molecular Formula C₁₀H₁₀BF₃O₂High fluorine content dictates high-temperature incineration routing.
Molecular Weight 153.90 g/mol Used to calculate theoretical waste yields post-reaction.
Primary Hazard Irritant, Fluorinated OrganicRequires dedicated halogenated waste streams; incompatible with standard aqueous drains.

Operational Workflow: Waste Generation in Suzuki-Miyaura Couplings

In drug development, this compound is almost exclusively used in Suzuki-Miyaura cross-couplings. These reactions typically utilize a palladium catalyst, an inorganic base (e.g., Na₂CO₃, K₂CO₃), and a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water).

Understanding the reaction workflow is essential because waste segregation begins at the separatory funnel, not at the waste bin.

G Start Reaction Setup (Boronic Acid + Aryl Halide + Pd Catalyst + Base) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup OrgPhase Organic Phase (Product + Fluorinated Byproducts) Workup->OrgPhase Extraction AqPhase Aqueous Phase (Borate Salts + Base + Pd traces) Workup->AqPhase Separation Purification Chromatography / Crystallization OrgPhase->Purification WasteAq Aqueous Waste Stream (Requires Neutralization) AqPhase->WasteAq Aqueous Layer WasteOrg Halogenated/Fluorinated Organic Waste Stream Purification->WasteOrg Solvents/Impurities WasteSolid Solid Waste (Silica, Contaminated PPE) Purification->WasteSolid Silica Gel

Figure 1: Suzuki-Miyaura workflow demonstrating the divergence of fluorinated organic and aqueous waste streams.

Step-by-Step Waste Segregation & Neutralization Protocols

To maintain scientific integrity and regulatory compliance, every disposal protocol must be treated as a self-validating experiment.

Protocol A: Liquid Fluorinated Organic Waste Segregation

Causality: Mixing fluorinated organic waste with non-halogenated waste streams is a critical error. Halogenated waste is significantly more expensive to process because it cannot be easily incinerated without forming toxic dioxins or HF gas. Diluting fluorinated waste into non-halogenated streams forces the entire volume to be treated as halogenated, exponentially increasing disposal costs.

  • Extraction & Partitioning: During the aqueous workup of your reaction, extract the aqueous layer 3x with a halogenated solvent (e.g., Dichloromethane) or a designated organic solvent (e.g., Ethyl Acetate).

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) on a small aliquot of the remaining aqueous layer. The absence of UV-active spots confirms that all unreacted (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid and fluorinated byproducts have successfully partitioned into the organic phase.

  • Collection: Pour the organic waste (mother liquors, chromatography fractions) into a dedicated, chemically compatible (e.g., HDPE) carboy strictly labeled: "Hazardous Waste: Halogenated/Fluorinated Organics."

Protocol B: Aqueous Waste Neutralization (In-House Treatment)

Causality: The aqueous phase from a Suzuki coupling contains high concentrations of inorganic bases and water-soluble borate salts. EPA and local municipal guidelines strictly prohibit the drain disposal of solutions outside a pH range of 6.0 to 8.0.

  • Transfer: Move the aqueous waste to a large, wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in a secondary containment tray.

  • Acidification: While stirring vigorously, slowly add a 1M solution of Hydrochloric Acid (HCl) or Citric Acid dropwise. Caution: CO₂ gas will evolve rapidly if carbonate bases were used in the reaction. Add acid slowly to prevent boil-over.

  • Self-Validation Step: Monitor the pH continuously using a calibrated pH meter or universal indicator paper. The neutralization is validated when the pH stabilizes between 6.5 and 7.5 for at least 5 minutes without further acid addition.

  • Heavy Metal Check: Ensure the solution does not contain palladium concentrations above your institution's EPA regulatory limits (typically <10.0 mg/L for heavy metals). If Pd is present, the aqueous waste must be collected for heavy metal disposal, not drain disposed.

Table 2: Waste Segregation & Final Disposal Matrix

Waste TypeConstituentsApproved ContainerFinal Disposal Route
Solid Waste Unreacted boronic acid, contaminated silica gel, weighing boats.Polypropylene solid waste bin with secure lid.High-temperature incineration.
Organic Liquid Solvents, fluorinated byproducts, protodeboronated impurities.HDPE Carboy labeled "Halogenated/Fluorinated".Commercial high-temp incineration with alkaline scrubbing.
Aqueous Liquid Neutralized borate salts, inorganic salts.Glass/HDPE Carboy labeled "Aqueous Waste - Heavy Metals".Commercial aqueous waste treatment (if Pd is present).

The Logistics of Fluorinated Waste Destruction

When your institution's Environmental Health and Safety (EHS) department collects your segregated fluorinated waste, it is sent to specialized commercial facilities. Understanding this downstream process reinforces the necessity of strict upstream segregation.

Standard incinerators operate at ~800°C, which is insufficient to cleave the C-F bonds of the trifluoromethyl group. Fluorinated organic compounds require high-temperature incineration (>1100°C) . At these extreme temperatures, the molecules are mineralized, but they generate highly corrosive Hydrogen Fluoride (HF) gas. To prevent environmental release, the incinerator exhaust must be routed through an alkaline scrubber (typically using Calcium Hydroxide), which neutralizes the HF into benign, solid Calcium Fluoride (CaF₂).

G Waste Fluorinated Organic Waste (Contains -CF3 groups) Incinerator High-Temperature Incinerator (>1100°C) Waste->Incinerator Injection Combustion Combustion Gases (CO2, H2O, HF gas) Incinerator->Combustion Thermal Destruction Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Gas Routing SafeRelease Neutralized Salts (CaF2) & Safe Exhaust Scrubber->SafeRelease Neutralization

Figure 2: The chemical logic and infrastructure required for the safe destruction of trifluoromethyl-containing waste.

Accidental Release & Spill Management

In the event of a dry powder spill of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid, immediate action is required to prevent aerosolization and inhalation.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don appropriate personal protective equipment, including a particulate respirator (N95 or higher), chemical safety goggles, and nitrile gloves.

  • Containment: Do NOT use a standard vacuum, which will aerosolize the fine boronic acid dust. Instead, carefully sweep up the material or use a specialized HEPA-filtered vacuum.

  • Decontamination: Wipe down the affected area with a damp paper towel (using water or a mild alcohol).

  • Disposal: Place all recovered powder and contaminated cleanup materials into a designated solid hazardous waste container. Label it as "Spill Debris: Fluorinated Organic Solid" for high-temperature incineration.

References

  • Cole-Parmer. "Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%" (General Boronic Acid Handling and Spill Procedures). Retrieved from [Link]

  • University of Cincinnati. "Advisory 7.3 - UC EH&S" (In-House Neutralization Procedures for Aqueous Acids and Bases). Retrieved from [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling" (Reaction Mechanisms and Byproduct Generation). Retrieved from [Link]

  • RiskAssess. "Disposal of chemical wastes" (Halogenated vs. Non-Halogenated Segregation Cost and Safety Implications). Retrieved from[Link]

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a specialized reagent with significant potential in synthetic chemistry and drug discovery. Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is a specialized reagent with significant potential in synthetic chemistry and drug discovery. Its unique structure, combining a cyclopropyl group, a trifluoromethyl moiety, and a boronic acid functional group, offers novel avenues for creating complex molecules. However, these same features necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Boronic Acids: This class of compounds is known to cause skin, eye, and respiratory system irritation.[1][2][3][4][5] Some boronic acids may also cause allergic skin reactions.[6]

  • Trifluoromethylated Compounds: The trifluoromethyl group is generally stable, but thermal decomposition can lead to the release of irritating and toxic gases.[2] Handling these compounds requires precautions to avoid inhalation and skin contact.[6][7][8]

  • Cyclopropyl Groups: Cyclopropyl-containing compounds can also cause skin and eye irritation.[2][9]

Key Potential Hazards:

  • Causes skin irritation.[2][4][5]

  • Causes serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed, in contact with skin, or if inhaled.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield where splashing is possible.[1][10][11]Protects eyes from dust particles and potential splashes of the chemical. Standard safety glasses are not sufficient.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile).[11][12]Prevents skin contact with the compound. Gloves must be inspected before use and changed immediately if contaminated.[11]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10][12]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][12]Minimizes the risk of respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation
  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][12]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][6]

  • Work Area: The work area should be clean, free of clutter, and designated for handling this compound.

  • Inert Atmosphere: If the protocol requires an inert atmosphere, ensure the reaction vessel is properly purged with nitrogen or argon.[10]

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • Minimize the generation of dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • Close the container tightly immediately after use.[1][7]

  • In-Reaction:

    • If the reaction is exothermic, ensure proper cooling is in place.[10]

    • Keep the reaction vessel closed to the extent possible.

  • Post-Handling:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound. Rinsing with a suitable solvent, which is then collected as hazardous waste, is a recommended method.[10]

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11][12]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Handling A Assess Hazards of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid B Consult Safety Data Sheets of Analogous Compounds A->B C Identify Required PPE: Eye, Hand, Body, Respiratory B->C D Inspect All PPE for Damage C->D Proceed to Use E Don PPE in Correct Order: 1. Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves D->E F Conduct Work in Chemical Fume Hood E->F G Doff PPE in a Manner to Avoid Contamination F->G Work Complete H Dispose of Contaminated PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE Selection and Use.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentImmediate Action
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][13] Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[10]
Inhalation Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
Spill Evacuate the area. For small spills within a fume hood, use an appropriate spill kit with an inert absorbent material.[14] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste materials containing (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including excess reagent, contaminated solvents, and absorbent material from spills, in a clearly labeled, sealed, and appropriate waste container.[10] Do not mix with incompatible waste streams.

  • Container Labeling: Ensure the waste container is clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By adhering to these guidelines, you can confidently and safely utilize (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid in your research, fostering a secure laboratory environment while advancing scientific discovery.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • BLD Pharmatech. (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Cyclopropylboronic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET - Phenylboronic acid.
  • AK Scientific, Inc. 4-Trifluoromethylphenylboronic acid Safety Data Sheet.
  • Matrix Scientific. 2-(Trifluoromethyl)phenylboronic acid Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.
  • Combi-Blocks, Inc. JR-4053 - Safety Data Sheet.
  • Apollo Scientific. 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
  • PubChem. Cyclopropylboronic acid | C3H7BO2 | CID 2760897.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
  • AK Scientific, Inc. [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid Safety Data Sheet.
  • NextSDS. [4-(cyclopropylmethyl)phenyl]boronic acid — Chemical Substance Information.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)phenylboronic Acid.
  • ChemicalBook. Cyclopropylboronic acid - Safety Data Sheet.
  • Sdfine. Chemwatch GHS SDS 5586675 - CYCLOPROPYLBORONIC ACID.
  • Benchchem. Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Laboratory Professionals.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane.

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